![molecular formula C23H27N3O5 B2517172 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954026-23-4](/img/structure/B2517172.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
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Overview
Description
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety . This structure is a type of benzodioxin, which is a bicyclic compound consisting of two oxygen atoms, a benzene ring, and a saturated six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the benzodioxin and morpholino moieties. For example, a study on a similar compound found that the overall geometry of the molecule was largely planar .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar benzodioxin moiety has a density of 1.3±0.1 g/cm3 .Scientific Research Applications
Synthesis and Characterization of Polybenzoxazine
Polybenzoxazines are a class of polymers known for their excellent thermal stability, mechanical properties, and chemical resistance. The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups, such as those derived from compounds structurally related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, have been explored. These compounds exhibit improved thermal stability and glass transition temperature compared to analogous polybenzoxazines without phenylnitrile groups, showcasing their potential in advanced materials science (Qi et al., 2009).
Metal-Induced Tautomerization in Heterocyclic Compounds
Explorations into the metal-induced tautomerization of molecules like oxazole and thiazole, which are structurally related to the queried compound, have unveiled potential pathways for the transformation into heterocyclic carbenes. This research has implications for synthetic chemistry and catalysis, illustrating how such compounds can be transmetalated to gold(i), offering insights into new synthetic routes and the manipulation of molecular structures for specific applications (Ruiz & Perandones, 2009).
Novel Synthesis of Dihydrobenzo[1,4]dioxine Derivatives
The development of new synthetic methods for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are closely related to the queried compound, highlights the ongoing interest in creating versatile synthetic pathways. These compounds have been synthesized via tandem oxidative aminocarbonylation-cyclization reactions, underscoring their potential in organic synthesis and the development of new materials or pharmaceuticals (Gabriele et al., 2006).
Antibacterial and Antifungal Activities
The research into the synthesis and antimicrobial evaluation of new N-substituted imide derivatives originating from dibenzobarrelene, a structural motif similar to parts of the queried compound, has indicated potential antibacterial and antifungal applications. These compounds have been synthesized and tested against various microbial strains, presenting a foundation for the development of new antimicrobial agents (Khalil, Berghot, & Gouda, 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c27-22(23(28)25-18-7-8-19-20(15-18)31-14-13-30-19)24-9-4-10-26-11-12-29-21(16-26)17-5-2-1-3-6-17/h1-3,5-8,15,21H,4,9-14,16H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRABRWGGRAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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